molecular formula C14H17N B1595327 1-(3,4-Dihydro-2-naphthyl)pyrrolidine CAS No. 21403-95-2

1-(3,4-Dihydro-2-naphthyl)pyrrolidine

Cat. No. B1595327
CAS RN: 21403-95-2
M. Wt: 199.29 g/mol
InChI Key: YWYAUYAEQBYZFN-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2-naphthyl)pyrrolidine is a heterocyclic compound . It has an empirical formula of C14H17N and a molecular weight of 199.29 . It is used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine is represented by the SMILES string C1CCN(C1)C2=Cc3ccccc3CC2 . The InChI key for this compound is YWYAUYAEQBYZFN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(3,4-Dihydro-2-naphthyl)pyrrolidine has a melting point of 82-84 °C (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • New Families of Ru Complexes for Water Oxidation : A study described the synthesis of dinuclear complexes using a bridging ligand related to naphthyridine and pyridine, showcasing their potential in catalyzing water oxidation. The research highlights the electronic and redox properties beneficial for oxygen evolution reactions, indicating their utility in renewable energy applications (Zong & Thummel, 2005).

  • Electrochromic and Fluorescent Polymers : A novel polymer was synthesized from a derivative similar to the chemical structure , displaying reversible redox processes and stable electrochromic behavior. This polymer, due to its solubility and light-emitting properties, could find applications in electronic displays and sensors (Cihaner & Algi, 2008).

Chemical Reactions and Mechanisms

  • Formation of Dibenzoxanthenes and Calixarenes : Research on 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, which share structural motifs with the compound , shows that they undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of dibenzoxanthenes and calixarenes. This finding could be relevant for developing new synthetic pathways in organic chemistry (Gazizov et al., 2015).

  • Synthesis of Highly Fluorescent Pyrrolopyridines : A study presented a three-component approach to synthesize pyrrolo[2,3-b]pyridines, demonstrating the compound's potential in creating highly fluorescent materials. These materials could be useful in optical devices and sensors due to their brightness and pH sensitivity (Schramm et al., 2006).

Applications in Sensing and Imaging

  • Chemosensors for Transition Metal Ions : Compounds synthesized using naphthalene derivatives, similar to the structure , have been shown to selectively sense Cu2+ ions, changing color upon complexation. This property is valuable for developing selective sensors in environmental monitoring and bioimaging applications (Gosavi-Mirkute et al., 2017).

  • Selective Fluorescent Turn-off Sensing of Pd2+ Ion : Another application involves the use of naphthyl-based probes for the selective detection of Pd2+ ions in aqueous media, illustrating potential uses in chemical sensing and environmental pollution monitoring (Kumar et al., 2017).

Safety And Hazards

This compound is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 1-(3,4-Dihydro-2-naphthyl)pyrrolidine are not mentioned in the search results, it is noted that this compound may be used in chemical synthesis , suggesting potential applications in the development of new chemical compounds.

properties

IUPAC Name

1-(3,4-dihydronaphthalen-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-2,5-6,11H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYAUYAEQBYZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=CC=CC=C3CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175675
Record name 1-(3,4-Dihydro-2-naphthyl)pyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dihydro-2-naphthyl)pyrrolidine

CAS RN

21403-95-2
Record name 1-(3,4-Dihydro-2-naphthalenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21403-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dihydro-2-naphthyl)pyrrolidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dihydro-2-naphthyl)pyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dihydro-2-naphthyl)pyrrolidine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.323
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Synthesis routes and methods

Procedure details

When R2 in the compounds of Formula I is methyl, the methyl-substituted 8-bromo-2-tetralone can be prepared from the corresponding unsubstituted 8-bromo-2-tetralone. The 8-bromo-2-tetralone first is treated with pyrrolidine to produce the corresponding 1,2-dihydro-3-pyrrolidinyl-naphthalene. The latter, upon treatment with methyl iodide and acid hydrolysis, gives the desired 8-bromo-1-methyl-2-tetralone.
[Compound]
Name
methyl-substituted 8-bromo-2-tetralone
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[Compound]
Name
unsubstituted 8-bromo-2-tetralone
Quantity
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
RJ Friary, V Seidl, JH Schwerdt, MP Cohen, D Hou… - Tetrahedron, 1993 - Elsevier
2-Arylamino-3-pyridinecarbonyl chlorides acylated the β-carbon atoms of enamines, and the resulting enaminones cyclized to give a series of fused polycyclic N-aryl pyridones. The …
Number of citations: 23 www.sciencedirect.com

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